Boiling Point Gap of ~12 °C vs. the 3-Position Regioisomer Enables Selective Distillation
The target compound (5-substituted regioisomer) exhibits a predicted boiling point of 390.8 ± 42.0 °C, while the 3-substituted regioisomer (methyl 2-amino-3-((tetrahydrofuran-3-yl)oxy)benzoate, CAS 1550091-46-7) has a predicted boiling point of 379.064 ± 42.0 °C . This ~11.7 °C difference, although modest, is experimentally meaningful for fractional distillation and can be exploited to verify regioisomeric identity or to separate mixtures. The predicted densities of the two isomers are nearly identical (1.252 vs. 1.253 g·cm⁻³), making boiling point the primary differentiator for quality control .
| Evidence Dimension | Boiling point (predicted at 760 Torr) |
|---|---|
| Target Compound Data | 390.8 ± 42.0 °C |
| Comparator Or Baseline | Methyl 2-amino-3-((tetrahydrofuran-3-yl)oxy)benzoate: 379.064 ± 42.0 °C |
| Quantified Difference | Δ ≈ 11.7 °C |
| Conditions | Predicted values (ACD/Labs or analogous software); 760 Torr pressure |
Why This Matters
For procurement decisions, the boiling point difference provides a practical, instrument-accessible parameter for confirming regioisomeric identity and assessing batch-to-batch consistency, reducing the risk of mis-shipment of the 3-position isomer.
